molecular formula C17H17NO4 B2829392 (Z)-3-(2-Amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid CAS No. 2415642-05-4

(Z)-3-(2-Amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid

Cat. No. B2829392
CAS RN: 2415642-05-4
M. Wt: 299.326
InChI Key: WCBNETDPGYAMIC-DHDCSXOGSA-N
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Description

(Z)-3-(2-Amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid, also known as AMPP, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of (Z)-3-(2-Amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid is not fully understood, but it is believed to act as a modulator of glutamate receptors, which are involved in various physiological processes, including synaptic plasticity and learning and memory. This compound may also interact with other neurotransmitter systems, such as the dopamine and serotonin systems.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the modulation of glutamate receptor activity, the inhibition of oxidative stress and inflammation, and potential neuroprotective effects. Additionally, this compound has been shown to have potential applications in imaging studies, as it can selectively bind to certain receptors in the brain.

Advantages and Limitations for Lab Experiments

(Z)-3-(2-Amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid has several advantages for use in lab experiments, including its relative stability and ease of synthesis. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.

Future Directions

Future research on (Z)-3-(2-Amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid could explore its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Additionally, further studies could investigate the exact mechanism of action of this compound, as well as its potential interactions with other neurotransmitter systems. Furthermore, research could focus on developing new synthetic methods for this compound, as well as exploring its potential use as a probe in imaging studies.

Synthesis Methods

(Z)-3-(2-Amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid can be synthesized through a multistep process involving the coupling of 2-iodo-4-methoxyacetophenone with 2-amino-4-methoxybenzaldehyde, followed by the addition of 4-methoxybenzyl bromide and the use of a palladium catalyst. The resulting compound can be purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

(Z)-3-(2-Amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit antioxidant and anti-inflammatory properties, as well as potential neuroprotective effects. Additionally, this compound has been investigated for its potential use as a probe in imaging studies.

properties

IUPAC Name

(Z)-3-(2-amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-21-13-6-3-11(4-7-13)15(17(19)20)9-12-5-8-14(22-2)10-16(12)18/h3-10H,18H2,1-2H3,(H,19,20)/b15-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBNETDPGYAMIC-DHDCSXOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=CC2=C(C=C(C=C2)OC)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/C2=C(C=C(C=C2)OC)N)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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